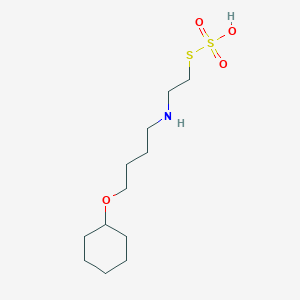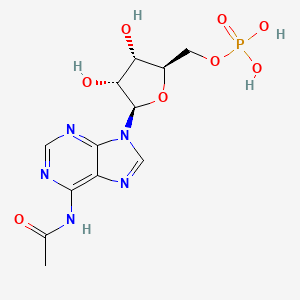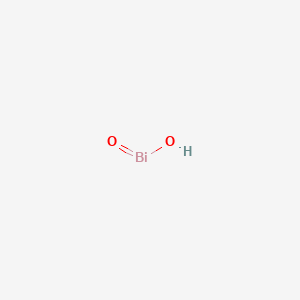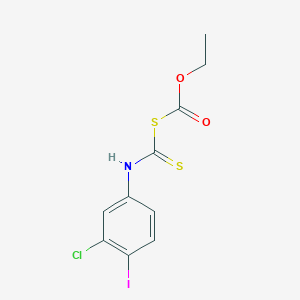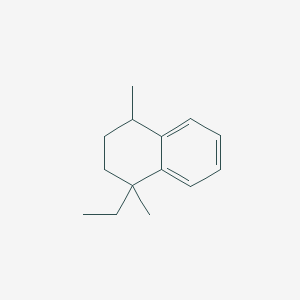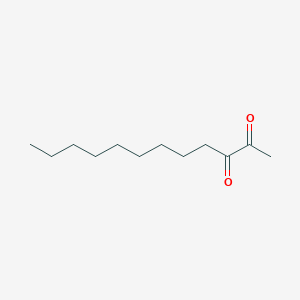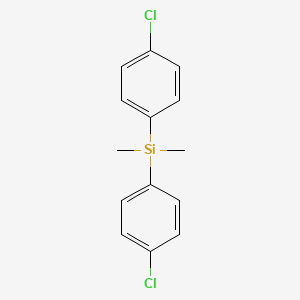
Bis(4-chlorophenyl)-dimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl)-dimethyl-silane is an organosilicon compound characterized by the presence of two 4-chlorophenyl groups attached to a dimethylsilane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorophenyl)-dimethyl-silane typically involves the reaction of 4-chlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2C6H4ClMgBr+Si(CH3)2Cl2→(C6H4Cl)2Si(CH3)2+2MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum complexes, can also enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-chlorophenyl)-dimethyl-silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Products include various substituted phenyl silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes with modified substituents.
Aplicaciones Científicas De Investigación
Bis(4-chlorophenyl)-dimethyl-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis(4-chlorophenyl)-dimethyl-silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon center can act as a Lewis acid, facilitating the formation of complexes with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but contains a sulfone group instead of a silane group.
Bis(4-chlorophenyl) disulfide: Contains a disulfide linkage instead of a silane group.
4,4’-Dichlorodiphenyl sulfone: Another related compound with a sulfone group.
Uniqueness
Bis(4-chlorophenyl)-dimethyl-silane is unique due to its silicon-based core, which imparts distinct chemical properties compared to sulfur-based analogs. The presence of the dimethylsilane group allows for unique reactivity and stability, making it valuable in applications requiring high thermal and chemical resistance.
Propiedades
Número CAS |
18414-47-6 |
|---|---|
Fórmula molecular |
C14H14Cl2Si |
Peso molecular |
281.2 g/mol |
Nombre IUPAC |
bis(4-chlorophenyl)-dimethylsilane |
InChI |
InChI=1S/C14H14Cl2Si/c1-17(2,13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
Clave InChI |
BTTWFQLGBPPYPU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


